N-(5-Cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide
CAS No.: 303147-46-8
Cat. No.: VC7585620
Molecular Formula: C15H12N2OS
Molecular Weight: 268.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303147-46-8 |
|---|---|
| Molecular Formula | C15H12N2OS |
| Molecular Weight | 268.33 |
| IUPAC Name | N-(5-cyano-2-methylsulfanylphenyl)benzamide |
| Standard InChI | InChI=1S/C15H12N2OS/c1-19-14-8-7-11(10-16)9-13(14)17-15(18)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,18) |
| Standard InChI Key | AVPDGEICJHEPCP-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a benzamide group (C6H5CONH-) attached to a 5-cyano-2-(methylsulfanyl)phenyl ring. The cyano group (-C≡N) at the 5-position and methylsulfanyl (-SMe) at the 2-position create a sterically hindered, electron-deficient aromatic system. This configuration enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H12N2OS | |
| Molecular Weight | 268.33 g/mol | |
| IUPAC Name | N-(5-cyano-2-methylsulfanylphenyl)benzamide | |
| SMILES | CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CC=CC=C2 | |
| InChIKey | AVPDGEICJHEPCP-UHFFFAOYSA-N |
Synthesis and Optimization
Reaction Pathway
The compound is synthesized via nucleophilic acyl substitution between 5-cyano-2-(methylsulfanyl)aniline and benzenecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions (room temperature or slightly elevated temperatures) to minimize side reactions.
Yield optimization studies suggest that anhydrous conditions and a 1:1 molar ratio of reactants maximize efficiency. Purification is typically achieved via column chromatography using ethyl acetate/hexane mixtures.
Comparative Analysis with Derivatives
Structural analogs, such as N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide (CAS 303147-03-7) and 3-chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)benzenecarboxamide (CAS 303147-47-9), demonstrate how substituents alter properties . For instance:
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The trifluoromethyl group in the former increases lipophilicity (XLogP3 = 5.8 vs. 3.5 for the parent compound), enhancing membrane permeability .
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The chloro substituent in the latter raises molecular weight to 302.8 g/mol and introduces halogen-bonding capabilities .
Physicochemical and Computational Properties
Solubility and Stability
Experimental solubility data remain unreported, but computational models predict low aqueous solubility due to the compound’s hydrophobic benzamide and methylsulfanyl groups. The Topological Polar Surface Area (TPSA) of 78.2 Ų indicates moderate polarity, suggesting compatibility with organic solvents like DMSO or ethanol .
Pharmacokinetic Predictions
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Lipophilicity (XLogP3): 3.5, favoring moderate tissue penetration.
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Hydrogen Bond Donors/Acceptors: 1 donor, 6 acceptors, indicating potential for target engagement.
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Rotatable Bonds: 4, implying conformational flexibility but reduced oral bioavailability.
Future Research Directions
Target Identification
High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) is warranted to identify therapeutic leads. Molecular docking studies using the InChIKey AVPDGEICJHEPCP could prioritize targets.
Structure-Activity Relationships (SAR)
Systematic substitution at the benzamide’s para position (e.g., -Cl, -CF3) may optimize bioactivity. The trifluoromethyl derivative’s enhanced lipophilicity underscores the value of halogenation in drug design.
Synthetic Scalability
Exploring catalytic amidation methods (e.g., using HATU or EDC coupling agents) could improve yields and reduce reliance on hazardous acyl chlorides.
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